3-(2'-Methylpiperidino)propyl phenylacetate
Description
3-(2'-Methylpiperidino)propyl phenylacetate is a synthetic organic compound characterized by a phenylacetate ester group linked to a propyl chain bearing a 2'-methyl-substituted piperidine ring.
Properties
CAS No. |
63906-46-7 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 2-phenylacetate |
InChI |
InChI=1S/C17H25NO2/c1-15-8-5-6-11-18(15)12-7-13-20-17(19)14-16-9-3-2-4-10-16/h2-4,9-10,15H,5-8,11-14H2,1H3 |
InChI Key |
HQRJTGCTWZMXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl phenylacetate typically involves the esterification of phenylacetic acid with 3-(2’-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of 3-(2’-Methylpiperidino)propyl phenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2’-Methylpiperidino)propyl phenylacetate can undergo various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
Pipothiazine Palmitate (CAS: Not explicitly listed)
- Structure: Contains a phenothiazine core with a 3-(4-hydroxyethyl piperidino)-propyl substituent esterified to palmitic acid .
- Pharmacological Profile : A potent neuroleptic agent with prolonged action due to esterification, enabling slow hydrolysis and sustained release.
- Key Difference: Unlike 3-(2'-Methylpiperidino)propyl phenylacetate, Pipothiazine’s phenothiazine ring enhances dopamine receptor antagonism, making it clinically relevant for psychosis .
3-(Trimethoxysilyl)propyl Methacrylate-POSS Hybrid
- Structure : Combines a methacrylate group with a trimethoxysilyl-propyl chain and polyhedral oligomeric silsesquioxane (POSS) .
- Application : Used in macroporous scaffolds for bone tissue engineering.
- Key Difference: The silane and POSS components confer mechanical stability, unlike the purely organic structure of 3-(2'-Methylpiperidino)propyl phenylacetate .
Phenylacetate Esters
Propyl Phenylacetate (CAS: Not listed; , Item 4)
- Structure : Propyl ester of phenylacetic acid.
- Application : Widely used in flavor and fragrance industries due to its fruity, honey-like odor .
Benzyl Phenylacetate (CAS: 102-16-9)
- Structure : Benzyl ester of phenylacetic acid.
- Application : Common in perfumery for its floral, jasmine-like aroma .
- Key Difference : The benzyl group increases molecular weight (242.27 g/mol) and alters volatility compared to the piperidine-containing analog .
Physicochemical and Functional Comparison
Table 1: Key Properties of Selected Compounds
*Calculated molecular weight based on structural formula.
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